1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol
Description
1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol is a fluorinated secondary alcohol featuring a trifluoromethyl group and a (3-hydroxypropyl)amino substituent. The compound’s structure comprises a propan-2-ol backbone (CF₃-CH(OH)-CH₂-) with a terminal (3-hydroxypropyl)amine group (-NH-CH₂CH₂CH₂OH). This dual hydroxyl group configuration enhances polarity and hydrogen-bonding capacity compared to simpler trifluoropropanol derivatives. The trifluoromethyl group contributes to metabolic stability and lipophilicity modulation, while the hydroxypropyl moiety may improve aqueous solubility.
Properties
Molecular Formula |
C6H12F3NO2 |
|---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(3-hydroxypropylamino)propan-2-ol |
InChI |
InChI=1S/C6H12F3NO2/c7-6(8,9)5(12)4-10-2-1-3-11/h5,10-12H,1-4H2 |
InChI Key |
UVOUGIKGYCCJKR-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCC(C(F)(F)F)O)CO |
Origin of Product |
United States |
Preparation Methods
Starting from Trifluoropropanone Derivatives
One of the most straightforward approaches involves starting from trifluoropropanone derivatives, such as 1,1,1-trifluoro-2-propanone, which can undergo nucleophilic addition reactions with amino alcohol precursors. This method typically proceeds via:
- Step 1: Enolate formation from trifluoropropanone using a strong base (e.g., sodium hydride, NaH).
- Step 2: Nucleophilic attack by a suitable amino alcohol, such as 3-aminopropanol, to form a β-amino ketone intermediate.
- Step 3: Reduction of the ketone to the corresponding alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
This route allows for the incorporation of the trifluoromethyl group at the alpha position and the amino and hydroxyl functionalities at the appropriate sites.
Fluorination of Amino Alcohol Precursors
Alternatively, fluorination of amino alcohols can be achieved through:
- Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms selectively.
- Nucleophilic fluorination: Using tetrafluoroborate salts or other nucleophilic fluorinating agents on suitable precursors, such as chlorinated or brominated intermediates.
This method is particularly useful for introducing the trifluoromethyl group directly onto the amino alcohol backbone.
Multi-Step Synthesis via Amino Alcohol Intermediates
Synthesis from Epoxides and Fluorinated Reagents
A prominent route involves the ring-opening of epoxides with amino alcohols:
- Step 1: Preparation of a fluorinated epoxide, such as 2,2,2-trifluoro-1,3-epoxypropane, via epoxidation of trifluoromethylated alkenes.
- Step 2: Nucleophilic ring-opening with ammonia or primary amines to introduce the amino group.
- Step 3: Hydrolysis of the epoxide to yield the amino alcohol with trifluoromethyl substitution.
This approach benefits from stereocontrol and regioselectivity, especially when chiral catalysts or auxiliaries are employed.
Reductive Amination and Functional Group Transformation
Another viable pathway involves reductive amination:
- Step 1: Condensation of a trifluoromethyl ketone with a primary amine (e.g., 3-aminopropanol).
- Step 2: Reduction of the imine intermediate to produce the amino alcohol.
This method allows for the incorporation of the amino group at a specific position and can be fine-tuned for stereoselectivity.
Enantioselective Synthesis and Stereocontrol
Enantioselective Borane-Mediated Reduction
Research indicates that enantioselective synthesis can be achieved via borane-mediated reduction of trifluorinated ketones, such as:
- Step 1: Starting from 1,1,1-trifluoro-3-bromopropanone.
- Step 2: Enantioselective reduction using chiral borane reagents (e.g., β-chlorodiisopinocampheylborane).
- Step 3: Subsequent functionalization to introduce the amino and hydroxyl groups.
This approach yields high enantiomeric excess (up to 96%) and is suitable for producing optically active compounds.
Ring-Opening of Chiral Epoxides
Chiral epoxides derived from fluorinated precursors can undergo stereoselective ring-opening with amines, providing access to enantiomerically enriched amino alcohols.
Catalytic and Green Chemistry Approaches
Use of Catalysts in Fluorination
Recent advances include catalytic fluorination using:
- Metal catalysis: Such as copper or palladium-catalyzed fluorination of suitable precursors.
- Heterogeneous catalysts: For environmentally friendly fluorination processes.
Solvent-Free and Microwave-Assisted Methods
Green chemistry techniques involve:
- Microwave irradiation: To accelerate nucleophilic substitution and fluorination reactions.
- Solvent-free conditions: To minimize environmental impact and improve yields.
Data Tables and Research Discoveries
Summary of Research Discoveries
- The enantioselective synthesis of amino alcohols bearing trifluoromethyl groups has been significantly advanced through borane-mediated reductions, achieving high stereoselectivity.
- Epoxide-based routes offer regio- and stereoselectivity advantages, especially when chiral catalysts are employed.
- Green chemistry approaches, including microwave-assisted fluorination and solvent-free reactions, are emerging as sustainable alternatives.
- The integration of fluorination reagents like Selectfluor and NFSI has facilitated direct introduction of trifluoromethyl groups onto amino alcohol frameworks.
Chemical Reactions Analysis
Types of Reactions
3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols with different degrees of saturation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethyl ketones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is employed in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol with structurally related trifluoropropanol derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison of Selected Trifluoropropanol Derivatives
Key Comparative Insights
Substituent Effects on Polarity: The target compound’s (3-hydroxypropyl)amino group introduces two hydroxyl groups, significantly increasing hydrophilicity compared to methoxy (e.g., 477858-39-2 ) or aryl (e.g., DV375 ) derivatives. This enhances solubility in polar solvents, a critical factor in drug formulation. In contrast, methoxy or trifluoromethoxy substituents (e.g., DV375 ) prioritize lipophilicity, favoring membrane permeability.
Biological Relevance: Heterocyclic derivatives like 1343623-30-2 demonstrate enhanced binding to enzymes or receptors due to sulfanyl-pyrimidine interactions, as seen in crystallographic studies .
Synthetic Utility: Simpler analogs like 3-amino-1,1,1-trifluoropropan-2-ol serve as chiral building blocks for asymmetric synthesis, whereas bulkier derivatives (e.g., DV375 ) require specialized coupling strategies.
Thermodynamic Stability :
- Trifluoromethyl groups confer metabolic stability and electron-withdrawing effects, as evidenced by X-ray crystallography in iodinated analogs . The hydroxypropyl group’s conformation may further stabilize intramolecular hydrogen bonds.
Biological Activity
1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol is an organic compound characterized by its trifluoromethyl and hydroxyl functional groups. This unique structure contributes to its significant biological activities, particularly in medicinal chemistry. The compound has garnered interest due to its potential therapeutic applications and interactions with various biological targets.
- Molecular Formula : C6H12F3NO2
- Molecular Weight : 187.16 g/mol
- Structure : The compound features a trifluoromethyl group at one end and a hydroxyl group at the other, enhancing its reactivity and biological interactions.
Biological Activities
This compound exhibits a range of biological activities including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. This suggests that this compound may also possess such capabilities.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of monoacylglycerol lipase (MAGL), which is relevant in the context of pain management and inflammation control .
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that its trifluoromethyl group enhances lipophilicity, allowing it to penetrate biological membranes more effectively and interact with various targets within cells.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various trifluoromethyl-containing compounds against common pathogens. The results indicated that compounds similar to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL .
Enzyme Inhibition Research
Research focusing on the inhibition of MAGL revealed that derivatives of this compound showed competitive inhibition with IC50 values in the micromolar range. This indicates potential therapeutic applications in managing conditions like chronic pain and inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 3-Amino-1,1,1-trifluoro-2-propanol | C4H8F3N | Simpler structure; lacks hydroxypropyl side chain | Moderate antimicrobial activity |
| 4-(Trifluoromethyl)-phenylalanine | C9H10F3N | Amino acid derivative; used in protein studies | Notable for protein interactions |
| 1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one | C9H8F3N | Contains a pyridine ring; different biological activity | Exhibits anti-cancer properties |
Q & A
Basic Research Question
- Liquid-Liquid Extraction : Use ethyl acetate/water to separate unreacted amines.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20% → 50%).
- Crystallization : Recrystallize from ethanol/water to obtain high-purity crystals (>98%) .
How can computational modeling predict catalytic behavior in asymmetric synthesis?
Advanced Research Question
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can:
- Model transition states to predict enantioselectivity in epoxide ring-opening reactions.
- Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
Case Study : Simulations of analogous trifluoromethylated alcohols showed a 15% energy barrier reduction compared to non-fluorinated systems .
What are the dominant degradation pathways under physiological conditions?
Advanced Research Question
- Hydrolysis : The β-amino alcohol moiety undergoes slow hydrolysis at pH > 8, forming trifluoroacetic acid derivatives.
- Thermal Degradation : Above 150°C, elimination reactions produce trifluoropropene byproducts.
Mitigation : Stabilize formulations using buffered solutions (pH 6–7) and inert atmospheres during storage .
Which in vitro assays are suitable for evaluating bioactivity?
Basic Research Question
- Enzyme Inhibition Assays : Measure IC₅₀ values against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.
- Cellular Uptake Studies : Use radiolabeled (<sup>18</sup>F) analogs to quantify permeability in Caco-2 cell monolayers.
- Receptor Binding : Screen against GPCRs (e.g., β-adrenergic receptors) via competitive binding assays .
Comparative Analysis of Analogues
| Compound Name | Key Structural Features | logP | Bioactivity (IC₅₀, nM) |
|---|---|---|---|
| 1,1,1-Trifluoro-3-[(3-HP)amino]propan-2-ol | Trifluoromethyl, β-amino alcohol | 1.9 | 220 (AChE) |
| (2R)-2-Amino-3,3,3-trifluoropropan-1-ol | Trifluoromethyl, primary alcohol | 0.8 | >1000 (AChE) |
| 3-(2-Thienyl)-1,1,1-trifluoropropan-2-ol | Trifluoromethyl, thiophene ring | 2.4 | 450 (CYP3A4) |
| Data extrapolated from trifluoromethylated alcohol studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
